molecular formula C16H17NO4S B10976367 Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate

Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate

Cat. No.: B10976367
M. Wt: 319.4 g/mol
InChI Key: GMYNKPRCDTYBGU-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C16H17NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a 4-ethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to form methyl 3-nitrobenzoate.

    Reduction: The nitro group is then reduced to an amino group, yielding methyl 3-aminobenzoate.

    Sulfonylation: The amino group is sulfonylated using 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted under specific conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be employed.

Major Products

    Substitution: Products depend on the substituent introduced.

    Reduction: Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzyl alcohol.

    Hydrolysis: 3-{[(4-ethylphenyl)sulfonyl]amino}benzoic acid.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various organic syntheses.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its structural features.

Medicine

In medicinal chemistry, it is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity. This interaction can lead to the modulation of signaling pathways, particularly those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Similar structure but with a methyl group instead of an ethyl group.

    Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}benzoate: Contains a chlorine atom instead of an ethyl group.

    Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate: Contains a nitro group instead of an ethyl group.

Uniqueness

Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate is unique due to the presence of the ethyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural variation can lead to differences in how the compound interacts with biological targets compared to its analogs.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 3-[(4-ethylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C16H17NO4S/c1-3-12-7-9-15(10-8-12)22(19,20)17-14-6-4-5-13(11-14)16(18)21-2/h4-11,17H,3H2,1-2H3

InChI Key

GMYNKPRCDTYBGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

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